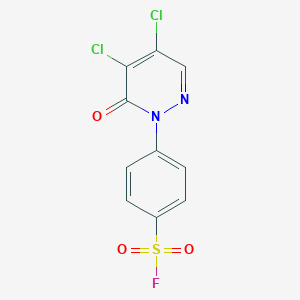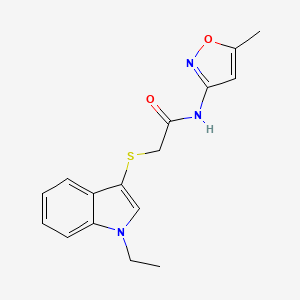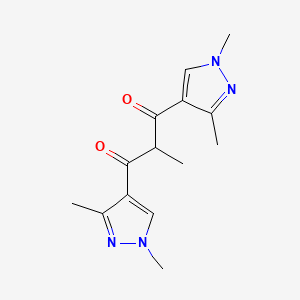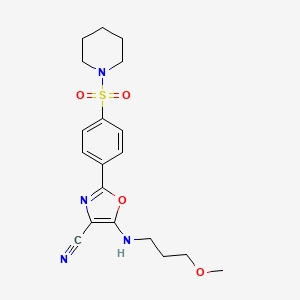![molecular formula C16H16ClNO B2818182 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol CAS No. 1232817-49-0](/img/structure/B2818182.png)
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO and a molecular weight of 273.76 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a phenol group, a chloro group, an imino group, and an isopropylphenyl group . Further detailed structural analysis would require more specific data such as crystallographic or spectroscopic measurements.Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.76 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has been conducted on the synthesis and characterization of imine compounds, including derivatives similar to 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol. These compounds have been synthesized and their crystal structures determined using techniques such as single-crystal X-ray diffraction (XRD). The crystal packing and intermolecular interactions have been explored through Hirshfeld surface analysis and void analysis, providing insights into the strength of crystal packing (Ashfaq et al., 2022).
Optoelectronic Properties and Bioactivity
The optoelectronic properties and bioactivity of synthesized imine derivatives have been investigated using a combination of quantum chemical and molecular docking methods. These studies aim to understand the molecular structure and potential applications of these compounds in various fields, including their inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Environmental Applications
Some derivatives of phenolic compounds, including those structurally related to this compound, have been studied for their environmental applications, such as the degradation of priority pollutants in water. Techniques like liquid-solid extraction (LSE) followed by liquid chromatography with UV detection (LC-UV) have been employed to determine phenolic compounds in water, highlighting the relevance of these compounds in environmental monitoring and remediation (Castillo et al., 1997).
Catalytic and Photocatalytic Degradation
Studies have also focused on the catalytic and photocatalytic degradation of pollutants like 4-chlorophenol, which is structurally similar to the compound . These studies investigate the degradation pathways, the effects of various catalysts, and the potential environmental applications of these reactions (Eslami et al., 2018).
Antioxidant Properties
Research into the antioxidant properties of novel Schiff base complexes, including those related to this compound, has been conducted. These studies aim to evaluate the potential of these compounds as synthetic antioxidants, which could have implications for various disorders and diseases (Ibrahim et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-[(4-propan-2-ylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-3-6-15(7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWKOXMXAOVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)

![N-(4-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2818105.png)



![4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine](/img/structure/B2818113.png)



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2818120.png)

![3-[(6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2818122.png)